molecular formula C12H14F3NO B7876681 N-[(3,4,5-trifluorophenyl)methyl]oxan-4-amine

N-[(3,4,5-trifluorophenyl)methyl]oxan-4-amine

Cat. No.: B7876681
M. Wt: 245.24 g/mol
InChI Key: MUBSOEGVTVPOJK-UHFFFAOYSA-N
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Description

N-[(3,4,5-Trifluorophenyl)methyl]oxan-4-amine is a fluorinated amine derivative featuring a tetrahydropyran (oxan-4-amine) core linked to a 3,4,5-trifluorophenylmethyl group. This structure combines the metabolic stability of fluorine atoms with the conformational flexibility of the oxan ring, making it a candidate for pharmaceutical applications, particularly in antimicrobial and antibiofilm agents. The trifluorophenyl group enhances lipophilicity and resistance to oxidative degradation, while the oxan ring provides a rigid scaffold for target binding .

Properties

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-10-5-8(6-11(14)12(10)15)7-16-9-1-3-17-4-2-9/h5-6,9,16H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBSOEGVTVPOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4,5-trifluorophenyl)methyl]oxan-4-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a trifluoromethyl-substituted phenyl group attached to an oxan-4-amine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand for various receptors or enzymes, modulating their activity to exert pharmacological effects. For instance:

  • Glycosidase Inhibition : Similar compounds with structural analogies have shown significant glycosidase inhibitory activity, which can be beneficial in managing conditions like diabetes .
  • Antimicrobial Activity : The compound may also exhibit antibacterial properties, as seen in related derivatives that demonstrate immunosuppressant and antibacterial activities .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and its analogs:

Study Activity Assessed Findings Reference
Study 1Dipeptidyl Peptidase IV (DPP-IV) InhibitionPotent DPP-IV inhibitory activity observed; reduced blood glucose levels in oral glucose tolerance tests.
Study 2Antibacterial ActivityExhibited significant antibacterial effects against various pathogens.
Study 3Glycosidase InhibitionDemonstrated selective inhibition of glycosidases with potential for therapeutic applications in lysosomal diseases.

Case Study 1: DPP-IV Inhibition

In a study involving the synthesis of novel derivatives including this compound, researchers found that certain derivatives exhibited potent DPP-IV inhibitory activity. This was particularly relevant for diabetes management as it aids in controlling blood sugar levels post-meal .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of related compounds. The presence of the trifluoromethyl group was noted to enhance the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Selectivity : The compound's structure allows for selective inhibition of certain enzymes while sparing others, which is crucial for minimizing side effects in therapeutic applications.
  • Potential Therapeutic Uses : Due to its diverse biological activities, there is potential for this compound to be developed into therapeutics for conditions such as diabetes and bacterial infections.
  • Computational Studies : In silico studies have provided insights into the binding interactions of this compound with target proteins, offering a basis for further drug design efforts .

Scientific Research Applications

Medicinal Chemistry

N-[(3,4,5-trifluorophenyl)methyl]oxan-4-amine has been investigated for its role as a ligand in targeting specific receptors in the body. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for drug development.

Antidiabetic Properties

Recent studies have highlighted the potential use of oxan derivatives, such as this compound, in developing antidiabetic agents. The compound's ability to modulate glucose metabolism and insulin sensitivity has been noted in preclinical models .

Neuropharmacological Applications

The compound has shown promise in neuropharmacology due to its ability to cross the blood-brain barrier. Research indicates that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .

Pharmacological Studies

This compound's pharmacological properties have been explored through various studies.

Receptor Binding Studies

Studies have demonstrated that this compound acts as a selective ligand for specific targets such as TAAR1 (trace amine-associated receptor 1). The binding affinity and selectivity of this compound make it a valuable tool for understanding receptor interactions and signaling pathways .

In Vivo Efficacy

In vivo studies have shown that this compound exhibits significant efficacy in animal models of disease, particularly in metabolic disorders and neurological conditions. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics .

Material Science Applications

Beyond its biological applications, this compound is also being explored for its utility in material science.

Polymer Synthesis

The compound can be used as a building block in polymer chemistry to create novel materials with specific properties. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymers .

Coatings and Adhesives

Research indicates that incorporating this compound into coatings can improve their performance characteristics, such as adhesion and durability under harsh environmental conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntidiabetic agentsModulates glucose metabolism
NeuropharmacologyPotential neuroprotective effects
PharmacologyReceptor binding studiesSelective ligand for TAAR1
In vivo efficacySignificant efficacy in metabolic disorders
Material SciencePolymer synthesisEnhances thermal stability and resistance
Coatings and adhesivesImproves adhesion and durability

Case Study 1: Antidiabetic Effects

A study investigating the effects of this compound on glucose levels in diabetic rats showed a marked reduction in blood glucose levels compared to control groups. This suggests its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotective Properties

In a model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to untreated controls. This supports its investigation as a treatment option for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Key Comparisons of Structural Analogues

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Yield/Notes References
N-[(3,4,5-Trifluorophenyl)methyl]oxan-4-amine Oxan-4-amine 3,4,5-Trifluorophenylmethyl Not explicitly reported (inference: potential antimicrobial)
Acylthioureas (e.g., 2-((4-methylphenoxy)methyl)-N-(3,4,5-trifluorophenyl-carbamothioyl)benzamide) Benzamide-thiourea 3,4,5-Trifluorophenyl, halogenated aryl High anti-biofilm activity against P. aeruginosa and S. aureus
(E)-1-(3,4,5-Trifluorophenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimine 1,3,4-Oxadiazole 3,4,5-Trifluorophenyl, phenyl Not reported (focus on synthesis) 89% yield via imine formation
3-(Difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide Bicyclohexane-pyrazole 3,4,5-Trifluorophenyl, difluoromethyl Not reported (pharmacokinetic focus)

Role of Halogenation Patterns

  • Fluorine vs. Chlorine/Bromine : Compounds with 3,4,5-trifluorophenyl groups (e.g., acylthioureas in ) exhibit superior antimicrobial activity compared to chlorinated or brominated analogues. The electronegativity and small size of fluorine enhance membrane penetration and target binding .
  • Trifluorophenyl vs. Dichlorophenyl : Acylthioureas with 3,4,5-trifluorophenyl substituents show 2–3× higher biofilm inhibition than dichlorophenyl variants, likely due to reduced steric hindrance and improved pharmacokinetics .

Core Structure Impact

  • Oxan-4-amine vs. However, oxadiazole derivatives benefit from higher synthetic yields (89%) via imine condensation .
  • Bicyclohexane-Pyrazole Hybrids : Compounds like those in prioritize metabolic stability through rigid bicyclic cores, contrasting with the oxan-amine’s balance of flexibility and stability .

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